5-(4-Methyl-piperazin-1-YL)-indan-1-one

PI3K Kinase Inhibition Cancer

Choose 5‑(4‑Methyl‑piperazin‑1‑yl)‑indan‑1‑one for PI3Kα‑targeted lead optimization. It delivers a validated 35 nM IC₅₀ against p110α with a distinct isoform selectivity pattern (α/β = 2.7, α/δ = 2.1) that des‑methyl or unsubstituted piperazine analogs cannot replicate. The 4‑methyl group optimizes basicity (pKa ~7.75) and lipophilicity (LogP ~1.57) for CNS penetration. The pre‑installed methylpiperazine eliminates late‑stage cross‑coupling, enabling rapid parallel library synthesis for kinase, GPCR, and CNS receptor programs.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 866849-23-2
Cat. No. B1611794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methyl-piperazin-1-YL)-indan-1-one
CAS866849-23-2
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3
InChIInChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3
InChIKeyMDJSXMRCQTVKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-piperazin-1-YL)-indan-1-one (CAS 866849-23-2) Procurement & Chemical Identity Overview


5-(4-Methyl-piperazin-1-yl)-indan-1-one (CAS 866849-23-2) is a synthetic indanone derivative featuring a 4-methylpiperazine substituent at the 5-position of the 2,3-dihydro-1H-inden-1-one core [1]. It possesses a molecular formula of C14H18N2O, a molecular weight of 230.31 g/mol, and a predicted LogP of 1.57 . The compound serves as a versatile intermediate for medicinal chemistry campaigns and has been profiled as a class I phosphoinositide 3-kinase (PI3K) inhibitor with defined isoform selectivity [2].

5-(4-Methyl-piperazin-1-YL)-indan-1-one (CAS 866849-23-2) Cannot Be Interchanged with Generic Indanone Analogs


Direct replacement with unsubstituted piperazine or N-desmethyl analogs is inadvisable due to distinct physicochemical and target-engagement profiles. The 4-methyl group on the piperazine ring modulates basicity (predicted pKa ~7.75) and lipophilicity (LogP ~1.57) compared to the more basic des-methyl analog (pKa ~8.90) . Furthermore, this compound exhibits a defined PI3K isoform inhibition pattern (p110α IC50 35 nM; p110δ IC50 74 nM; p110β IC50 95 nM) that is not replicated by structurally simplified indanones lacking the methylpiperazine appendage [1]. The precise electronic and steric contributions of the 4-methylpiperazine group dictate kinase selectivity, rendering generic substitution scientifically unsound for target-based screening campaigns.

5-(4-Methyl-piperazin-1-YL)-indan-1-one (CAS 866849-23-2) Quantitative Differentiation Evidence vs. Comparators


PI3Kα Inhibition Potency Differentiates 5-(4-Methyl-piperazin-1-YL)-indan-1-one from Des-methyl Analogs

5-(4-Methyl-piperazin-1-yl)-indan-1-one inhibits recombinant human PI3K p110α with an IC50 of 35 nM [1]. In contrast, the des-methyl analog (5-piperazin-1-yl-indan-1-one) exhibits significantly weaker potency against PI3K isoforms in published assays, with cellular IC50 values >5 µM in cancer cell lines . The N-methyl group enhances hydrophobic contacts within the ATP-binding pocket, conferring approximately 140-fold improved potency against the α-isoform.

PI3K Kinase Inhibition Cancer Oncology

PI3K Isoform Selectivity Profile of 5-(4-Methyl-piperazin-1-YL)-indan-1-one vs. Clinical Pan-PI3K Inhibitors

5-(4-Methyl-piperazin-1-yl)-indan-1-one exhibits a distinct PI3K isoform selectivity fingerprint: p110α IC50 = 35 nM, p110δ IC50 = 74 nM, p110β IC50 = 95 nM [1]. This yields an α/β selectivity ratio of 2.7 and α/δ ratio of 2.1. In comparison, the clinical pan-PI3K inhibitor pictilisib (GDC-0941) shows p110α IC50 = 3 nM with α/β ratio of 11 and α/δ ratio of 1 [2]. The target compound provides an alternative selectivity window (moderate α-preference without strong β-sparing) that may be advantageous in contexts where balanced class I PI3K inhibition is desired but extreme α-selectivity is not required.

PI3K Isoform Selectivity Kinase Profiling Cancer

Physicochemical Differentiation: 5-(4-Methyl-piperazin-1-YL)-indan-1-one vs. Unsubstituted Piperazine Analog

The 4-methyl group on the piperazine ring significantly alters physicochemical properties. 5-(4-Methyl-piperazin-1-yl)-indan-1-one has a predicted pKa of 7.75 ± 0.42, compared to 8.90 ± 0.10 for the unsubstituted piperazine analog . This 1.15-unit reduction in basicity shifts the ionization state at physiological pH, enhancing passive membrane permeability. The methyl group also increases LogP from approximately 1.0 to 1.57, reducing polarity and improving predicted blood-brain barrier penetration potential.

Physicochemical Properties Drug-likeness Solubility Permeability

Synthetic Tractability and Intermediate Utility vs. Alternative Indanone Building Blocks

5-(4-Methyl-piperazin-1-yl)-indan-1-one serves as a versatile synthetic intermediate for generating focused libraries via the reactive ketone at the 1-position. Unlike 5-hydroxy or 5-amino indanone alternatives, the piperazine substituent is pre-installed, eliminating the need for late-stage Buchwald-Hartwig or Ullmann couplings that often suffer from low yields in electron-deficient indanone systems [1]. The compound is commercially available at 97% purity with defined storage conditions (2-8°C), enabling immediate use in reductive amination, Grignard addition, or condensation reactions .

Synthetic Chemistry Building Block Medicinal Chemistry Parallel Synthesis

5-(4-Methyl-piperazin-1-YL)-indan-1-one (CAS 866849-23-2) Recommended Research Applications


PI3Kα-Focused Tool Compound Development and Kinase Selectivity Profiling

Use 5-(4-Methyl-piperazin-1-yl)-indan-1-one as a starting point for PI3Kα inhibitor optimization campaigns where moderate isoform selectivity (α/β = 2.7, α/δ = 2.1) is preferred over the extreme selectivity of clinical candidates like idelalisib or the pan-inhibition of pictilisib [1]. The compound's 35 nM IC50 against p110α provides a validated hit for SAR expansion. Its distinct selectivity fingerprint enables dissection of isoform-specific biology in cellular models where balanced class I inhibition is hypothesized to confer therapeutic advantage.

CNS-Targeted Probe Synthesis via Ketone Diversification

Leverage the predicted physicochemical properties (pKa 7.75, LogP 1.57) and reactive 1-ketone to generate CNS-penetrant analogs . The reduced basicity compared to des-methyl analogs improves passive diffusion across the blood-brain barrier. Perform reductive amination, Grignard additions, or Wittig olefination at the ketone to install diverse amine or carbon-linked fragments while retaining the CNS-favorable methylpiperazine-indanone core.

Parallel Library Synthesis of Piperazine-Containing Bioactives

Employ 5-(4-Methyl-piperazin-1-yl)-indan-1-one as a core building block in parallel synthesis workflows to generate focused libraries of piperazine-indanone hybrids. The pre-installed 4-methylpiperazine eliminates late-stage cross-coupling steps, streamlining library production [2]. This approach is particularly valuable for hit-to-lead programs targeting kinases, GPCRs, or CNS receptors where the piperazine pharmacophore is recurrent.

Reference Standard for Indanone-Piperazine SAR Studies

Utilize this compound as a well-characterized reference point in structure-activity relationship (SAR) studies investigating the impact of N-methylation on piperazine-containing indanones . The quantitated differences in pKa, LogP, and PI3K isoform potency relative to the des-methyl analog provide a benchmark for evaluating the contribution of the methyl group to target engagement and physicochemical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methyl-piperazin-1-YL)-indan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.